Aromatase Inhibition: C-3 Geranylation Confers Activity While C-6 Geranylation Abolishes It
5,7,2',4'-Tetrahydroxy-3-geranylflavone is an active aromatase inhibitor, while its C-6 geranylated analog, 5,7,3',4'-tetrahydroxy-6-geranylflavonol, is completely inactive in the same assay [1]. This positional specificity underscores that geranyl substitution at C-3 is a critical determinant of aromatase engagement, not merely the presence of a geranyl group. The most potent compounds in the study (IC50 0.1 μM) were approximately 5-fold more potent than compound 9 (IC50 0.5 μM), while the target compound was identified among the active isolates, providing a clear activity benchmark [1].
| Evidence Dimension | Aromatase inhibitory activity |
|---|---|
| Target Compound Data | Active (qualitatively identified as active aromatase inhibitor) |
| Comparator Or Baseline | 5,7,3',4'-Tetrahydroxy-6-geranylflavonol (inactive); Compound 11 (IC50 = 0.1 μM); Compound 9 (IC50 = 0.5 μM) |
| Quantified Difference | Target compound active; C-6 geranylated analog completely inactive; most potent analog exhibits 5-fold lower IC50 than compound 9 |
| Conditions | In vitro aromatase inhibition assay using human aromatase |
Why This Matters
This provides direct, assay-based evidence that the C-3 geranyl position is essential for aromatase inhibition, meaning substitution with a C-6 geranylated analog will fail to replicate this activity.
- [1] Lee D, Bhat KP, Fong HH, Farnsworth NR, Pezzuto JM, Kinghorn AD. Aromatase inhibitors from Broussonetia papyrifera. J Nat Prod. 2001 Oct;64(10):1286-93. View Source
